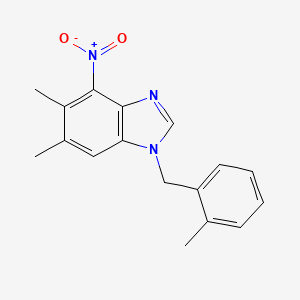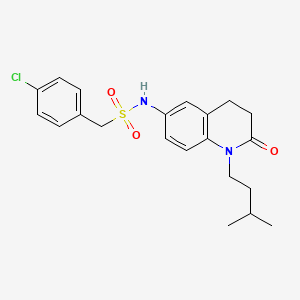
5,6-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-1,3-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-1,3-benzimidazole: is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a nitro group at the 4-position, which can significantly influence its chemical reactivity and biological properties.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology and Medicine:
Antimicrobial Activity: Benzimidazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Anticancer Research: The nitro group can be a precursor for bioactive molecules in anticancer research.
Industry:
Pharmaceuticals: Potential use in the synthesis of pharmaceutical intermediates.
Agriculture: Possible applications as a fungicide or pesticide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 5,6-dimethyl-1H-benzimidazole and 2-methylbenzyl chloride.
Alkylation: The 1-position is alkylated using 2-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzimidazole ring can undergo various substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products:
Reduction of Nitro Group: 5,6-dimethyl-1-(2-methylbenzyl)-4-amino-1H-1,3-benzimidazole.
Substitution Reactions: Various substituted benzimidazoles depending on the reagents used.
Mécanisme D'action
The mechanism of action of 5,6-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-1,3-benzimidazole is likely related to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to antimicrobial or anticancer effects. The benzimidazole ring can also bind to specific enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazole: Lacks the nitro group, which may result in different biological activities.
4-nitro-1H-1,3-benzimidazole: Lacks the 5,6-dimethyl and 2-methylbenzyl groups, which can influence its reactivity and biological properties.
Uniqueness:
- The presence of both the nitro group and the 2-methylbenzyl group makes 5,6-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-1,3-benzimidazole unique in its chemical reactivity and potential biological activities. The combination of these functional groups can lead to distinct interactions with biological targets, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
5,6-dimethyl-1-[(2-methylphenyl)methyl]-4-nitrobenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-11-6-4-5-7-14(11)9-19-10-18-16-15(19)8-12(2)13(3)17(16)20(21)22/h4-8,10H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCDAHFOUVOLIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C2C=C(C(=C3[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B3009556.png)





![N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE](/img/structure/B3009562.png)

![3,4,5-triethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3009567.png)
![3-(2-Ethoxyphenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-5-carboxamide](/img/structure/B3009568.png)
![2-Chloro-1-[4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazin-1-yl]propan-1-one](/img/structure/B3009570.png)

![1-[4-(tert-butyl)phenyl]-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone](/img/structure/B3009575.png)

